molecular formula C9H12 B1589762 4,5,6,7-Tetrahydroindene CAS No. 24279-06-9

4,5,6,7-Tetrahydroindene

Cat. No.: B1589762
CAS No.: 24279-06-9
M. Wt: 120.19 g/mol
InChI Key: QSVDFJNXDKTKTJ-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydroindene is an organic compound with the molecular formula C9H12. It is a cycloalkene derivative, specifically a hydrogenated form of indene, which is a fused ring structure consisting of a benzene ring and a cyclopentene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5,6,7-Tetrahydroindene can be synthesized through the hydrogenation of indene. The reaction typically involves the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature conditions. The process can be represented as follows: \[ \text{Indene} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} \]

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar hydrogenation processes but on a larger scale. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydroindene undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form indene or other oxidized derivatives.

  • Reduction: Further reduction can lead to the formation of more saturated compounds.

  • Substitution: Electrophilic substitution reactions can occur, especially on the cyclopentene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.

  • Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Indene, indenone, and other oxidized derivatives.

  • Reduction: More saturated cycloalkanes.

  • Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

4,5,6,7-Tetrahydroindene has several applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound and its derivatives can be used in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: It is used in the production of specialty chemicals and materials, such as polymers and catalysts.

Mechanism of Action

4,5,6,7-Tetrahydroindene is structurally similar to other indene derivatives, such as indene itself and 1-methylindene. its unique hydrogenated structure imparts different chemical properties and reactivity compared to these compounds. The presence of the cyclopentene ring in this compound makes it more reactive in certain types of chemical reactions.

Comparison with Similar Compounds

  • Indene

  • 1-Methylindene

  • 1,3-Dimethylindene

  • 1,2,3-Trimethylindene

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12/c1-2-5-9-7-3-6-8(9)4-1/h3,6H,1-2,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVDFJNXDKTKTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473361
Record name 4,5,6,7-tetrahydroindene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24279-06-9
Record name 4,5,6,7-tetrahydroindene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
4,5,6,7-Tetrahydroindene
Reactant of Route 6
4,5,6,7-Tetrahydroindene

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